molecular formula C27H26O7 B4848873 6-[2-(4-methylphenoxy)ethoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one

6-[2-(4-methylphenoxy)ethoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one

Cat. No. B4848873
M. Wt: 462.5 g/mol
InChI Key: NGLJTJNMLMGFLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[2-(4-methylphenoxy)ethoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one, also known as TMECG, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. TMECG belongs to the class of flavonoids and has been found to exhibit various biological activities such as anti-inflammatory, antioxidant, and anticancer effects.

Mechanism of Action

The mechanism of action of 6-[2-(4-methylphenoxy)ethoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one is not fully understood, but it is believed to act through various pathways. Its anti-inflammatory effects are thought to be mediated through the inhibition of pro-inflammatory cytokines and enzymes. 6-[2-(4-methylphenoxy)ethoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one's antioxidant properties are believed to be due to its ability to scavenge free radicals and prevent oxidative damage. Its anticancer effects are thought to be due to its ability to induce apoptosis and inhibit cell cycle progression.
Biochemical and Physiological Effects:
6-[2-(4-methylphenoxy)ethoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one has been found to have various biochemical and physiological effects in experimental models. In animal studies, 6-[2-(4-methylphenoxy)ethoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one has been shown to reduce inflammation markers, improve antioxidant status, and inhibit tumor growth. 6-[2-(4-methylphenoxy)ethoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one has also been found to have a protective effect on the liver and kidneys in animal models of oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of 6-[2-(4-methylphenoxy)ethoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one is its relatively easy synthesis, which allows for large-scale production. Additionally, 6-[2-(4-methylphenoxy)ethoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one has been found to be relatively stable and has a long shelf-life. However, one limitation of 6-[2-(4-methylphenoxy)ethoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one is its limited solubility in water, which can make it difficult to administer in certain experimental models.

Future Directions

There are several potential future directions for research on 6-[2-(4-methylphenoxy)ethoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one. One area of interest is its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, 6-[2-(4-methylphenoxy)ethoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one's anticancer properties could be further explored for potential use in cancer therapy. Further studies could also investigate the potential use of 6-[2-(4-methylphenoxy)ethoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one as a neuroprotective agent in diseases such as Alzheimer's and Parkinson's.

Scientific Research Applications

6-[2-(4-methylphenoxy)ethoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one has been found to exhibit various biological activities that make it a potential candidate for therapeutic use. Its anti-inflammatory properties have been studied in vitro and in vivo, with results showing a significant reduction in inflammation markers. 6-[2-(4-methylphenoxy)ethoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one has also been found to exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases. Additionally, 6-[2-(4-methylphenoxy)ethoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one has been shown to have anticancer effects, inhibiting the growth and proliferation of cancer cells.

properties

IUPAC Name

6-[2-(4-methylphenoxy)ethoxy]-2-(3,4,5-trimethoxyphenyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26O7/c1-17-5-7-19(8-6-17)32-11-12-33-20-9-10-23-21(15-20)22(28)16-24(34-23)18-13-25(29-2)27(31-4)26(14-18)30-3/h5-10,13-16H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGLJTJNMLMGFLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCOC2=CC3=C(C=C2)OC(=CC3=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[2-(4-Methylphenoxy)ethoxy]-2-(3,4,5-trimethoxyphenyl)chromen-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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